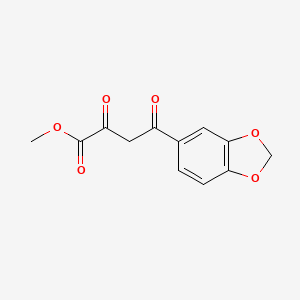

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is an organic compound featuring a benzodioxole moiety. This structural motif is present in various natural and synthetic compounds known for their broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. The reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar esterification procedures, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry.

Biology

This compound has been studied for its potential biological activities:

- Antioxidant Properties : Research indicates that it may combat oxidative stress by acting as an antioxidant, which is crucial for preventing cellular damage caused by free radicals.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the induction of apoptosis in cancer cells.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic effects, particularly in cancer research. Its structural characteristics suggest it may interact with molecular targets involved in cell signaling pathways related to cancer progression.

Industry

This compound is utilized in the development of pharmaceuticals and agrochemicals due to its unique properties and biological activities.

Antitumor Research

Studies on related compounds have shown promising results in inducing apoptosis across various cancer cell lines. Future research could focus on isolating the specific effects of this compound to better understand its mechanism of action.

Insecticide Development

Research into benzodioxole derivatives has highlighted their potential insecticidal properties. The structural similarities suggest that this compound may also exhibit larvicidal activity against pests like Aedes aegypti, potentially leading to eco-friendly insecticides.

Mecanismo De Acción

The exact mechanism of action for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Known for its psychoactive properties.

1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: Another compound with similar structural features but different biological activities.

Uniqueness

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is unique due to its specific ester functional group and the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, also known by its CAS number 832741-10-3, is an organic compound with a benzodioxole moiety that has been associated with various biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole group attached to a dioxobutanoate backbone. The molecular formula is C12H10O6, and it has a molecular weight of approximately 250.204 g/mol. Its structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antioxidant Properties

- The compound has been studied for its potential antioxidant capabilities, which are crucial in combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

2. Antitumor Activity

- Preliminary studies suggest that this compound may possess antitumor properties. It is believed to induce apoptosis in cancer cells through various signaling pathways.

3. Insecticidal Effects

- A study highlighted the larvicidal activity of related compounds containing the benzodioxole moiety against Aedes aegypti, the vector for several viral diseases. While specific data for this compound is limited, the structural similarities suggest potential insecticidal properties .

4. Antibacterial Activity

- Compounds with similar structures have demonstrated antibacterial properties, indicating that this compound may also exhibit this activity.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets involved in oxidative stress and apoptosis pathways. This interaction may lead to the modulation of gene expression and protein activity that contributes to its therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, we can look at the following table:

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antitumor Research : Studies on similar compounds have shown promising results in inducing apoptosis in various cancer cell lines. Future research may focus on isolating the effects of this compound specifically.

- Insecticide Development : The exploration of benzodioxole derivatives for their insecticidal properties suggests avenues for developing new eco-friendly insecticides based on this compound.

Propiedades

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJWDDCFUZORX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.